molecular formula C12H12F2 B14150718 (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene CAS No. 89264-13-1

(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene

Katalognummer: B14150718
CAS-Nummer: 89264-13-1
Molekulargewicht: 194.22 g/mol
InChI-Schlüssel: MUVGTRBXHAEQLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene is a chemical compound with the molecular formula C12H12F2 It is characterized by the presence of a benzene ring substituted with a difluoromethylene group and a methylpenta-1,4-dien-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzene derivative with a difluoromethylene-containing reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methylpenta-1,4-dien-2-yl group also contributes to the compound’s overall reactivity and potential biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1,1-Difluoro-4-methylpenta-1,4-dien-2-yl)benzene is unique due to the presence of both the difluoromethylene and methylpenta-1,4-dien-2-yl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .

Eigenschaften

CAS-Nummer

89264-13-1

Molekularformel

C12H12F2

Molekulargewicht

194.22 g/mol

IUPAC-Name

(1,1-difluoro-4-methylpenta-1,4-dien-2-yl)benzene

InChI

InChI=1S/C12H12F2/c1-9(2)8-11(12(13)14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI-Schlüssel

MUVGTRBXHAEQLP-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CC(=C(F)F)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.